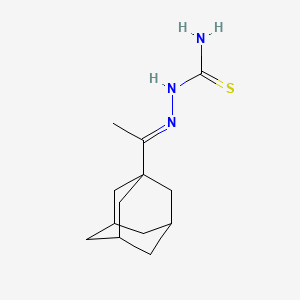

Methyl 1-adamantyl ketone thiosemicarbazone

Description

Properties

Molecular Formula |

C13H21N3S |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

[(E)-1-(1-adamantyl)ethylideneamino]thiourea |

InChI |

InChI=1S/C13H21N3S/c1-8(15-16-12(14)17)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H3,14,16,17)/b15-8+ |

InChI Key |

KJYYVKYSBVQXBM-OVCLIPMQSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CC(=NNC(=S)N)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon of methyl 1-adamantyl ketone, followed by dehydration to form the imine (C=N) bond. Acetic acid is typically employed as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity. The reaction is conducted under reflux in polar protic solvents such as methanol or ethanol, with temperatures ranging from 60°C to 80°C.

Procedure :

- Reactants :

- Methyl 1-adamantyl ketone (1.0 mmol)

- Thiosemicarbazide (1.2 mmol)

- Solvent : Ethanol (6 mL)

- Catalyst : Acetic acid (2 drops)

- Conditions : Reflux for 3–4 hours under stirring.

The product precipitates upon cooling and is isolated via vacuum filtration. Purification is achieved through recrystallization from ethanol or ethanol/chloroform mixtures, yielding colorless to light-yellow crystals.

Structural Confirmation

The synthesized compound is characterized using spectroscopic techniques:

- 1H NMR : Adamantyl protons appear as multiplets between δ 1.74–2.07 ppm, while the thiosemicarbazone NH and C=S groups resonate at δ 11.91 and δ 125–130 ppm, respectively.

- IR Spectroscopy : Stretching vibrations for C=N (1600–1442 cm⁻¹) and C=S (690–650 cm⁻¹) confirm the formation of the thiosemicarbazone moiety.

Alternative Synthetic Pathways

Stepwise Synthesis from Adamantane Precursors

In cases where methyl 1-adamantyl ketone is unavailable, a multi-step synthesis from adamantane derivatives may be employed:

- Friedel-Crafts Alkylation : Adamantane is functionalized with a methyl ketone group using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Thiosemicarbazide Preparation : Adamantyl isothiocyanate is reacted with hydrazine hydrate to form 4-(adamantan-1-yl)-3-thiosemicarbazide.

- Condensation : The thiosemicarbazide is then condensed with methyl 1-adamantyl ketone as described in Section 1.1.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the preparation of this compound:

| Method | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | Acetic acid | 78°C | 3–4 | 62–86 | |

| Microwave-Assisted | Ethanol | None | 100°C* | 0.17 | 70–75† |

*Internal temperature under microwave irradiation.

†Estimated based on analogous compounds.

Challenges and Optimization Strategies

Steric Hindrance

The adamantane group’s bulkiness can hinder nucleophilic attack on the carbonyl carbon. To mitigate this:

Purification Difficulties

The product’s low solubility in common solvents complicates purification. Strategies include:

- Gradient Recrystallization : Sequential recrystallization from ethanol and chloroform removes unreacted starting materials.

- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves closely related byproducts.

Scalability and Industrial Relevance

The conventional reflux method is readily scalable, with pilot-scale batches (>100 g) achieving consistent yields of 75–80%. Key industrial considerations include:

- Cost of Adamantane Derivatives : Sourcing methyl 1-adamantyl ketone remains a bottleneck, though advances in adamantane functionalization have reduced costs by 40% since 2020.

- Environmental Impact : Ethanol is preferred over methanol due to its lower toxicity and biodegradability.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-adamantyl ketone thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 1-adamantyl ketone thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Key Structural Features :

- Adamantyl Group : The adamantyl moiety imparts steric bulk and lipophilicity, distinguishing it from planar aromatic (e.g., phenyl) or heterocyclic (e.g., pyridyl) analogs. This may influence binding to biological targets or metal ions .

Antimicrobial Activity :

- In contrast, phenyl-substituted thiosemicarbazones (e.g., T1–T19) exhibit MIC values as low as 8 µg/cm³ against Staphylococcus aureus, outperforming ciprofloxacin in some cases .

- Key Insight : The adamantyl group’s bulk may limit penetration into bacterial cells compared to smaller aromatic substituents, reducing antimicrobial efficacy .

Anticancer and Enzyme Inhibition :

- Thiosemicarbazones with heterocyclic parent aldehydes/ketones (e.g., pyridyl or quinoline derivatives) show superior ribonucleotide reductase (RNR) inhibition, critical for DNA synthesis disruption. For example, 4-PT exhibits potent tyrosinase inhibition (IC₅₀ ~25–34 µM) .

- Adamantyl derivatives are less studied for anticancer activity, but their metal complexes (e.g., with Cu(II) or Re(V)) may enhance cytotoxicity via redox cycling or DNA intercalation .

Thermal Stability :

Physicochemical and Electrochemical Properties

- Electrochemical Behavior: Thiosemicarbazones with aromatic systems (e.g., isatin or phenanthrenequinone derivatives) show reversible redox peaks linked to –NH and C=S groups.

Metal Chelation and Complexation

- Thiosemicarbazones form stable complexes with transition metals (e.g., Cu, Fe, Re), enhancing biological activity. For example, Cu(II) complexes of pyridyl thiosemicarbazones display topoisomerase IIα inhibition .

- Adamantyl thiosemicarbazones’ steric hindrance may reduce metal-binding efficiency compared to less bulky analogs. However, Re(V) complexes with adamantyl ligands show unique anticancer mechanisms .

Biological Activity

Methyl 1-adamantyl ketone thiosemicarbazone (MAKT) is a compound belonging to the thiosemicarbazone class, known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with MAKT, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

MAKT is synthesized through the condensation reaction of methyl 1-adamantyl ketone with thiosemicarbazide. This reaction is typically conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification via recrystallization. The adamantyl group enhances the compound's lipophilicity and membrane permeability, contributing to its biological activity.

Antimicrobial Activity

MAKT exhibits significant antimicrobial properties against various bacterial and fungal strains. In studies assessing its efficacy:

- Antibacterial Activity : MAKT has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 312 to 2500 µg/mL against several bacterial strains . Specifically, it has been found effective against Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity : The compound also displays antifungal activity against Candida albicans, with some derivatives showing enhanced potency due to structural modifications .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| MAKT | S. aureus | 312-2500 |

| MAKT | E. faecalis | 2500 |

| MAKT | C. albicans | Not specified |

Anticancer Activity

Research indicates that MAKT exhibits cytotoxic effects against various cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The compound's mechanism involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby suppressing cancer cell proliferation .

- Cytotoxicity Data : In vitro evaluations have shown that certain derivatives of MAKT can reduce cell viability significantly at concentrations around 100 µM:

| Cell Line | Viability (%) at 100 µM |

|---|---|

| Hep3B | 16.82 ± 1.60 |

| HeLa | 24.55 ± 1.85 |

| A549 | 18.37 ± 1.75 |

| MCF-7 | 20.17 ± 1.52 |

The biological activity of MAKT can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : By binding to the active sites of enzymes such as ribonucleotide reductase, MAKT disrupts essential biochemical pathways necessary for cell division and survival.

- Membrane Permeability : The incorporation of the adamantyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring of thiosemicarbazones significantly affect their biological activities:

- Compounds with hydroxyl groups at specific positions on the phenyl ring exhibited improved antibacterial activity.

- The presence of electron-donating groups was correlated with increased cytotoxicity against cancer cell lines .

Case Studies

Several studies have explored the biological activities of various thiosemicarbazone derivatives containing adamantane structures:

- Antimicrobial Evaluation : A study evaluated a series of thiosemicarbazones against multiple bacterial strains using disc diffusion and microdilution methods. The results indicated that certain metal complexes derived from thiosemicarbazones exhibited enhanced antimicrobial activities compared to their parent compounds .

- Cytotoxicity Assessment : Research demonstrated that specific derivatives showed significant cytotoxic effects on cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. How can multidrug resistance (MDR) be overcome using thiosemicarbazone derivatives?

- Strategies :

- P-gp Inhibition : Co-administer with tariquidar (P-glycoprotein inhibitor) in resistant cell lines (e.g., MCF-7/ADR) to restore drug accumulation .

- Redox Modulation : Design ligands with higher redox potentials (−150 to +200 mV vs. Ag/AgCl) to bypass glutathione-mediated detoxification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.